4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
N-methylation: The methyl group can be introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, including enzymes, receptors, and ion channels.
Materials Science: It may be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biology: Research includes its effects on cellular processes, gene expression, and protein function.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
- 4-amino-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- 4-amino-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The position of the pyridine ring and the carboxamide group can significantly affect the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-amino-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-7(11)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVBJICVPYCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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